molecular formula C9H12N2O2S B1379180 N-phenylazetidine-3-sulfonamide CAS No. 1803591-41-4

N-phenylazetidine-3-sulfonamide

Cat. No.: B1379180
CAS No.: 1803591-41-4
M. Wt: 212.27 g/mol
InChI Key: LIHALJRBEXOZMQ-UHFFFAOYSA-N
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Description

N-phenylazetidine-3-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to an azetidine ring, which is further substituted with a phenyl group

Mechanism of Action

Target of Action

N-phenylazetidine-3-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By mimicking PABA, the compound binds to the enzyme and prevents it from catalyzing the reaction, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential components of DNA. This leads to the inhibition of bacterial DNA synthesis, effectively halting bacterial growth and proliferation .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The ultimate result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents bacteria from producing the nucleotides necessary for DNA replication. This halts bacterial proliferation and helps to control the infection .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .

Biochemical Analysis

Biochemical Properties

N-phenylazetidine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, sulfonamide groups are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, this compound may interact with other biomolecules, such as dihydropteroate synthetase, which is crucial in the folate synthesis pathway . These interactions highlight the compound’s potential as a biochemical tool and therapeutic agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins . These effects underscore the compound’s potential impact on cellular function and its utility in research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For instance, by binding to the active site of carbonic anhydrase, this compound inhibits its function, leading to changes in pH regulation . Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes . These molecular interactions provide insights into the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as toxicity or organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit dihydropteroate synthetase, affecting the folate synthesis pathway . Additionally, this compound may influence other metabolic pathways, leading to changes in cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. For example, this compound may be transported into cells via specific transporters, affecting its intracellular concentration . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Understanding the subcellular localization is vital for comprehending the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-phenylazetidine-3-sulfonamide can undergo oxidation reactions, where the sulfur atom in the sulfonamide group is further oxidized.

    Reduction: Reduction reactions can convert the sulfonamide group to other sulfur-containing functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Uniqueness: N-phenylazetidine-3-sulfonamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to other sulfonamides

Biological Activity

N-phenylazetidine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate metabolism. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study assessed its antiproliferative effects on human cancer cell lines using the MTT assay. The results are presented in the following table:

Cell Line IC50 (µM) Effect
MV4-11 (leukemia)10.5Significant growth inhibition
A549 (lung carcinoma)15.2Moderate growth inhibition
MDA-MB-231 (breast cancer)20.0Mild growth inhibition

The compound demonstrated selective cytotoxicity towards leukemia cells, indicating its potential as an anticancer agent . Further investigation into apoptosis induction revealed that treatment with this compound led to increased caspase activation, suggesting a mechanism involving programmed cell death .

Case Studies

  • Case Study on Antimicrobial Resistance : A clinical study evaluated the efficacy of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered alongside standard antibiotics, showing enhanced efficacy in reducing bacterial load compared to monotherapy with traditional agents .
  • Case Study on Cancer Therapy : In a preclinical model using xenografted tumors, this compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size after treatment, supporting its role as a potential therapeutic agent in oncology .

Properties

IUPAC Name

N-phenylazetidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13,9-6-10-7-9)11-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHALJRBEXOZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.